Methyl 3-aminooctanoate
Description
Methyl 3-aminooctanoate (C₉H₁₉NO₂) is an ester derivative of 3-aminooctanoic acid, featuring an amino group (-NH₂) at the third carbon of an octanoate backbone and a methyl ester (-COOCH₃) at the terminal position. Its synthesis involves esterification of 3-aminooctanoic acid with methanol under acidic catalysis or amination of methyl octanoate using ammonia/amines . Industrially, continuous flow reactors optimize yield and purity . The compound's unique structural attributes—a moderate chain length and dual functional groups—make it a versatile intermediate in organic synthesis, biochemistry, and pharmaceutical research.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
HWLRZZKYYCFSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl octanoate using ammonia or an amine source under suitable conditions. This process may require a catalyst and elevated temperatures to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
Methyl 3-aminooctanoate undergoes hydrolysis to form 3-aminooctanoic acid under acidic or basic conditions. The ester group’s reactivity is central, with potential catalysis by enzymes (e.g., esterases) in biological systems. For example, ester hydrolysis in related compounds like methyl 2-aminooctanoate hydrochloride releases amino acid derivatives.
Nucleophilic Substitution
The amino group (-NH₂) in this compound can act as a nucleophile , participating in reactions with electrophiles (e.g., carbonyl compounds). This is analogous to SAM methylation mechanisms, where nucleophilic attack occurs on electrophilic carbons .
Condensation Reactions
The compound may engage in Michael addition or Claisen-like condensations with α,β-unsaturated carbonyl systems. β-keto esters often undergo such reactions, forming cyclic or acyclic products depending on reaction conditions.
Biochemical Relevance
Amino acid derivatives like this compound are implicated in lipid and amino acid metabolism , as observed in studies on MCT6 transporters . Alterations in amino acid pathways correlate with metabolic diseases, suggesting potential roles in therapeutic research.
Neurochemical Implications
Metabolites related to amino acid pathways (e.g., methionine) influence cerebral cortex structure, highlighting the importance of such compounds in neurodegenerative disease studies .
Reaction Optimization and Yield Prediction
Neural network models like MPNN-Transformer (3.0m) demonstrate utility in predicting reaction yields by analyzing chemical graphs . For this compound, such models could optimize reaction parameters (e.g., temperature, catalysts) by correlating molecular structure with yield outcomes.
Predictive Modeling Insights
| Model | R² (Test1–Test12 Datasets) | Key Strengths |
|---|---|---|
| MPNN-Transformer(3.0m) | 0.68 (Test7) | Stable performance across diverse datasets |
| MPNN | 0.30–0.91 | Variable performance depending on reactant roles |
Scientific Research Applications
Methyl 3-aminooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-aminooctanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the ester group can undergo hydrolysis to release the active amino acid.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Variations
Ethyl 3-Aminooctanoate
- Structural Difference : Ethyl ester (-COOCH₂CH₃) vs. methyl ester.
- Reactivity: Ethyl esters generally exhibit slower hydrolysis rates due to steric hindrance . Transesterification with methanol converts ethyl to methyl esters under acid catalysis .
- Applications : Preferred in industrial settings for cost-effective synthesis, while methyl esters are favored in lab-scale reactions for higher volatility.
Methyl 3-Oxooctanoate
- Structural Difference: Keto group (-CO-) at C3 instead of an amino group.
- Reactivity: The keto group participates in nucleophilic additions (e.g., Grignard reactions), whereas the amino group undergoes acylation or alkylation .
- Biological Activity: Lacks hydrogen-bonding capability via -NH₂, reducing interactions with enzymes targeting amino acid analogs .
Chain Length and Substituent Effects
Shorter-Chain Analogs
- Methyl 3-Aminopropanoate (C₅H₉NO₂): Properties: Higher water solubility due to shorter chain but reduced lipophilicity, limiting membrane permeability in drug delivery .
- Methyl 3-(Aminomethyl)pentanoate (C₇H₁₅NO₂): Structural Feature: Aminomethyl (-CH₂NH₂) substituent vs. direct C3-amino group. Applications: Enhanced conformational flexibility for chelating metal ions or binding biomolecules .
Longer-Chain Analogs
- Methyl 3-Aminodecanoate (C₁₁H₂₃NO₂): Properties: Increased hydrophobicity improves lipid bilayer penetration but reduces aqueous solubility . Biological Relevance: Potential for sustained-release formulations due to slower metabolic degradation.
Structural Isomers and Derivatives
Ethyl 6-Methyl-3-Oxooctanoate
- Branching : Methyl group at C6 introduces steric effects, altering stereochemical interactions with enzymes .
- Applications: Less suitable for peptide synthesis compared to linear Methyl 3-aminooctanoate due to hindered active sites .
Methyl 3-Amino-2-methylpropanoate (C₅H₁₁NO₂):
- Substituent: Additional methyl at C2 increases steric bulk, reducing nucleophilic reactivity of the amino group .
Key Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Water Solubility (g/L) | LogP |
|---|---|---|---|---|
| This compound | C₉H₁₉NO₂ | 173.25 | 12.5 | 1.8 |
| Ethyl 3-aminooctanoate | C₁₀H₂₁NO₂ | 187.28 | 8.2 | 2.3 |
| Methyl 3-oxooctanoate | C₉H₁₆O₃ | 172.22 | 5.6 | 2.1 |
| Methyl 3-aminopropanoate | C₄H₉NO₂ | 103.12 | 45.0 | -0.2 |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-aminooctanoate, and how do reaction conditions influence yield and purity?
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated degradation studies under varied pH (3–9) and solvents (water, DMSO, ethanol). Monitor hydrolysis via HPLC:
Q. What computational models predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Key targets include:
- Enzyme binding : Assess affinity for serine hydrolases (e.g., esterases) via binding energy (<−6 kcal/mol).
- Membrane permeability : Predict logP (∼2.1) and polar surface area (∼60 Å) using SwissADME .
Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).
- Meta-Analysis : Adjust for variables like cell line (HEK293 vs. HeLa) and incubation time (24–72 hours) .
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if discrepancies arise .
Contradictory Data Analysis Framework
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
